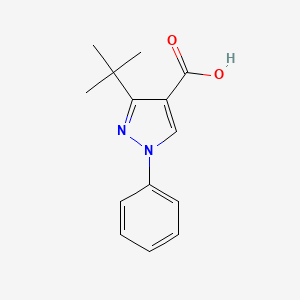![molecular formula C15H14N4O2 B1372698 5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione CAS No. 1114822-85-3](/img/structure/B1372698.png)
5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione” is a chemical compound with the molecular formula C15H14N4O2 and a molecular weight of 282.3 . It is intended for research use only and not for diagnostic or therapeutic use .
Physical And Chemical Properties Analysis
This compound is a solid and should be stored at room temperature . The molecular formula is C15H14N4O2 and the molecular weight is 282.3 .Aplicaciones Científicas De Investigación
Antibacterial Activity
This compound has been studied for its potential antibacterial properties. Schiff bases, which are structurally similar to this compound, have shown inhibitory effects against various bacterial strains. These effects are particularly relevant in clinical settings and the food industry, where controlling bacterial growth is crucial .
Anticancer Activity
The structural features of this compound suggest it could be effective in inhibiting tumor cell growth. Similar compounds derived from 4-aminoantipyrine have demonstrated dose-dependent antitumor activities in vitro, indicating potential applications in cancer research and therapy .
Sensing Applications
Compounds like “5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione” can be utilized in the development of sensors due to their interactions with various biological and chemical agents. These applications range from detecting specific molecules to monitoring environmental conditions .
Biological Labelling
The compound’s reactivity with other biological molecules makes it a candidate for use in biological labelling. This application is essential for tracking and observing biological processes in real-time, which is a critical aspect of biomedical research .
Protein Manipulation and Modification
Due to its reactive nature, this compound could be used to modify proteins, which is a significant area of research in understanding protein functions and developing new therapeutic strategies .
Development of Therapeutics
The compound’s interaction with biological molecules suggests it could be used in the development of new therapeutics. Its potential to interact with various biological pathways makes it a valuable tool for drug discovery and design .
Propiedades
IUPAC Name |
5-(3-aminophenyl)-3,7,8,9-tetrahydro-2H-pyridazino[4,5-a]pyrrolizine-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c16-9-4-1-3-8(7-9)13-12-11(10-5-2-6-19(10)13)14(20)17-18-15(12)21/h1,3-4,7H,2,5-6,16H2,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWIMHQTUUVVRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C(N2C1)C4=CC(=CC=C4)N)C(=O)NNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901134489 |
Source


|
| Record name | 2H-Pyridazino[4,5-a]pyrrolizine-1,4(3H,7H)-dione, 5-(3-aminophenyl)-8,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901134489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione | |
CAS RN |
1114822-85-3 |
Source


|
| Record name | 2H-Pyridazino[4,5-a]pyrrolizine-1,4(3H,7H)-dione, 5-(3-aminophenyl)-8,9-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114822-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyridazino[4,5-a]pyrrolizine-1,4(3H,7H)-dione, 5-(3-aminophenyl)-8,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901134489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

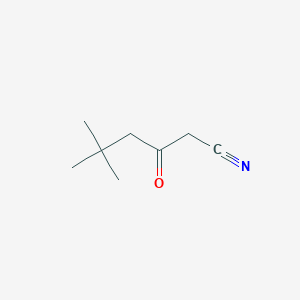
![1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol](/img/structure/B1372621.png)
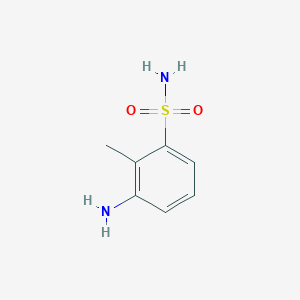

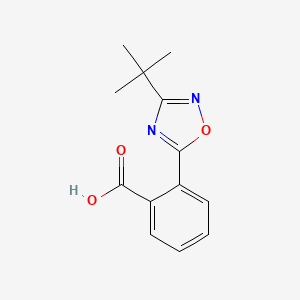
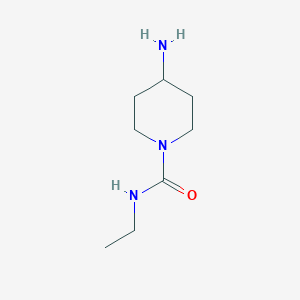

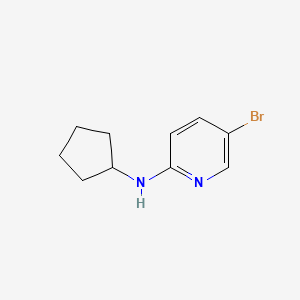
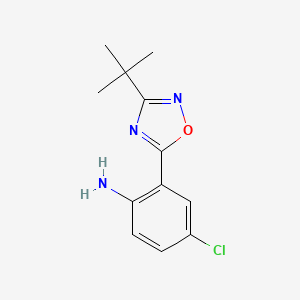

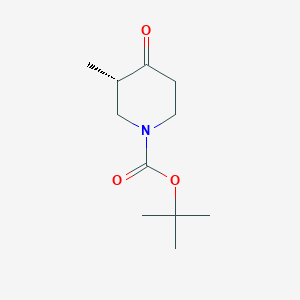
![Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate](/img/structure/B1372634.png)
![3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid](/img/structure/B1372636.png)
